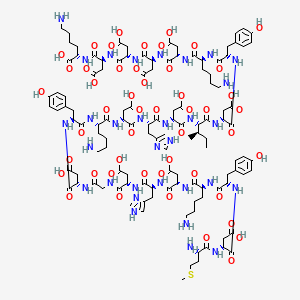
PAP-3 (135-143)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostatic Acid Phosphatase-3 (PAP-3)
Applications De Recherche Scientifique
Molecular Testing for HPV
Molecular testing for human papillomavirus (HPV) has emerged as an important approach in cervical cancer screening, complementing the traditional Pap smear test. This molecularisation process involves the integration of new diagnostics, such as DNA-based HPV testing, into established screening programs. The transition to molecular testing represents an incremental innovation in diagnostic practices, influenced by commercial interests and new marketing practices in an era of increasing privatisation in diagnostic innovation (Hogarth, Hopkins, & Rodríguez, 2012).
Dissemination of Health Communication Interventions
The dissemination of health communication interventions, such as "1-2-3 Pap", a program to improve HPV vaccination uptake and Pap testing outcomes, highlights the importance of developing strategies to reach broader audiences. Effective dissemination involves adapting intervention messages and determining appropriate channels for reaching potential audiences. This case study emphasizes the role of careful planning and partnership development in the early stages of intervention development to enhance the reach and effectiveness of health communication interventions (Cohen et al., 2015).
Comparison of HPV DNA Testing and Pap Smears
A study comparing the sensitivity and specificity of HPV DNA testing with conventional Pap testing for cervical intraepithelial neoplasia demonstrated that HPV testing has greater sensitivity than Pap testing. This suggests the potential for HPV testing to play a more significant role in cervical cancer screening (Mayrand et al., 2007).
Long-term Benefits of Clinical HPV Detection
Clinical HPV DNA testing for cervical precancer and cancer risk prediction offers long-term benefits. A study showed that a baseline negative HPV test provides greater reassurance against high-grade cervical intraepithelial neoplasia over an 18-year follow-up than a normal Pap test. This indicates the potential efficiency of using HPV testing in combination with Pap testing for long-term cervical cancer screening (Castle et al., 2012).
Implementation of HPV Interventions in Public Health Settings
The study of the implementation of "1-2-3 Pap" in public health settings revealed variations in planning activities and the use of organizational resources for implementing evidence-based public health interventions. This study underscores the importance of considering organizational readiness and resources when implementing HPV interventions in public health settings (Carman et al., 2015).
Propriétés
Séquence |
ILLWQPIPV |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Prostatic Acid Phosphatase-3 (135-143); PAP-3 (135-143) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)